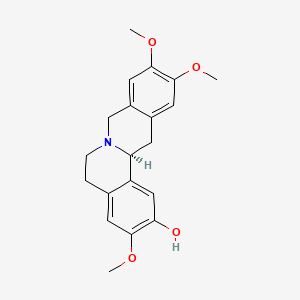
Govanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Govanine is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Govanine can be synthesized through several methods, including the reaction of amines with activated guanidine precursors. One common method involves the use of cyanamides in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method employs the use of thiourea derivatives as guanidylating agents, which react with amines to form guanidine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale reaction of ammonium salts with urea. This method is favored due to its efficiency and cost-effectiveness. The resulting guanidine salts, such as nitrate, hydrochloride, carbonate, and sulfate, are stable crystalline solids that can be further processed to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Govanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions involving this compound typically yield amine derivatives.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include cyanamides, thiourea derivatives, and various catalysts such as scandium (III) triflate and ytterbium triflate . These reactions often occur under mild conditions, making them suitable for a wide range of substrates.
Major Products
The major products formed from the reactions of this compound include guanidine derivatives, which have applications in various fields such as medicine and industry .
Wissenschaftliche Forschungsanwendungen
Govanine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reagent and catalyst in various chemical reactions.
Medicine: This compound derivatives are explored for their potential as antibacterial agents and biocides.
Industry: This compound is used in the production of smart materials and as a component in molecular glues.
Wirkmechanismus
The mechanism of action of Govanine involves its interaction with molecular targets such as enzymes and receptors. This compound can act as a nucleophile, participating in addition reactions with unsaturated compounds. Its ability to form stable guanidinium cations upon protonation allows it to interact with various biological molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Govanine include guanidine, thiourea, and cyanamide. These compounds share some structural similarities and reactivity patterns with this compound.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of stability and reactivity. Unlike guanidine, which is highly basic, this compound exhibits a balanced reactivity that makes it suitable for a broader range of applications. Additionally, its ability to form stable complexes with various substrates enhances its utility in both research and industrial settings .
Eigenschaften
CAS-Nummer |
59444-66-5 |
|---|---|
Molekularformel |
C20H23NO4 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
(13aS)-3,10,11-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-2-ol |
InChI |
InChI=1S/C20H23NO4/c1-23-18-7-12-4-5-21-11-14-9-20(25-3)19(24-2)8-13(14)6-16(21)15(12)10-17(18)22/h7-10,16,22H,4-6,11H2,1-3H3/t16-/m0/s1 |
InChI-Schlüssel |
YCBKBUUDECGKKX-INIZCTEOSA-N |
Isomerische SMILES |
COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4CN3CCC2=C1)OC)OC)O |
Kanonische SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B14609053.png)







![3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl-](/img/structure/B14609095.png)

![2,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14609119.png)

